Fluorocurarine chloride
CAS No.:
Cat. No.: VC0196759
Molecular Formula: C19H20O2N2, HCl
Molecular Weight: 344.5 g/mol
Purity: ≥ 97%. Method for purity assay: mass spectrometry
* For research use only. Not for human or veterinary use.

Molecular Formula | C19H20O2N2, HCl |
---|---|
Molecular Weight | 344.5 g/mol |
IUPAC Name | (1R,11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride |
Standard InChI | InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1 |
SMILES | CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] |
Appearance | Light brown powder |
Chemical Structure and Synthesis
Fluorocurarine chloride is a complex alkaloid with a molecular weight of 342.86 g/mol. Its structure includes a quaternary ammonium group critical for neuromuscular activity, alongside a fluorinated aromatic system that enhances binding affinity to acetylcholine receptors.
Synthetic Pathways
Industrial production often involves extraction from Strychnos species, followed by purification and chloride salt formation. Synthetic routes include:
-
Reduction with Sodium Borohydride (NaBH₄): Selective deacetylation at the C-18 position yields de-acetylretuline salts (75–85% yield in methanol at 25°C).
-
Metallic Sodium Reduction: Ethanolic reflux generates derivatives with altered stereochemistry via electron transfer mechanisms.
Table 1: Key Synthetic Reactions
Reaction Type | Reagents | Conditions | Products | Yield |
---|---|---|---|---|
Sodium Borohydride Reduction | NaBH₄, Methanol | 25°C, 4–6 hours | De-acetylretuline salts | 75–85% |
Metallic Sodium Reduction | Na, Ethanol | Reflux (80°C) | Stereoisomeric derivatives | Not reported |
Mechanism of Action and Pharmacological Profile
Fluorocurarine chloride acts as a non-depolarizing neuromuscular blocker by:
-
Competitive Antagonism: Binds to nicotinic acetylcholine receptors at the neuromuscular junction, preventing acetylcholine-induced depolarization.
-
Modulation of Ion Channels: Alters chloride ion transport and cellular excitability, critical for muscle relaxation during surgical procedures.
Comparative Pharmacodynamics
Property | Fluorocurarine Chloride | d-Tubocurarine | Succinylcholine |
---|---|---|---|
Onset Time | Intermediate | Slow | Rapid |
Duration | Prolonged | Moderate | Short |
Primary Use | Surgical muscle relaxation | Historical | Rapid intubation |
Toxicity Profile | Prolonged paralysis | Histamine release | Hyperkalemia |
Research Applications and Biochemical Interactions
Neuromuscular Transmission Studies
Fluorocurarine chloride is pivotal in investigating synaptic plasticity and receptor kinetics. Key findings include:
-
Dose-Response Relationships: Muscle paralysis correlates with receptor occupancy, with effective doses ranging 0.1–0.5 mg/kg in rodent models.
-
Synergistic Effects: Combinations with other neuromuscular blockers enhance efficacy, though risks of respiratory depression increase.
Interaction with Biomolecules
The compound interacts with:
-
Acetylcholine Receptors: High-affinity binding (Ki ~ 10⁻⁸ M) due to optimized steric and electrostatic complementarity.
-
Enzymes: Inhibits SCD1 (stearoyl-CoA desaturase-1) in cancer cells, altering membrane lipid composition and reducing proliferation.
Table 2: Enzymatic Interactions
Enzyme | Effect on Activity | Implications |
---|---|---|
SCD1 | Inhibition | Reduced saturated fatty acids in cancer cells |
GIRK2 (G-protein-coupled potassium channels) | Modulation | Altered neural differentiation pathways |
Toxicological Considerations
Acute and Chronic Effects
-
Acute Overdose: Prolonged muscle paralysis, respiratory failure, and hypotension.
-
Chronic Exposure: Potential neurotoxicity due to sustained receptor blockade.
Case Studies
Experimental models demonstrate:
-
Respiratory Depression: Reversible with acetylcholinesterase inhibitors (e.g., neostigmine).
-
Cardiovascular Impact: Minimal hemodynamic changes compared to depolarizing agents like succinylcholine.
Industrial and Clinical Relevance
Surgical Applications
Fluorocurarine chloride remains niche in modern surgery due to:
-
Advantages: Predictable pharmacokinetics, fewer side effects than older curare derivatives.
-
Limitations: Superseded by synthetic agents (e.g., rocuronium, cisatracurium) with shorter durations and reduced histamine release.
Research Tools
Its role in:
-
Muscle Physiology: Studying chloride ion transport and myocyte excitability.
-
Cancer Research: Probing lipid metabolism modulation in colorectal cancer models.
Challenges and Future Directions
Analytical Limitations
-
Purity Control: Variability in extracted natural products necessitates rigorous HPLC and NMR characterization.
-
Synthetic Complexity: Multi-step synthesis with low-yield intermediates hampers scalability.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume